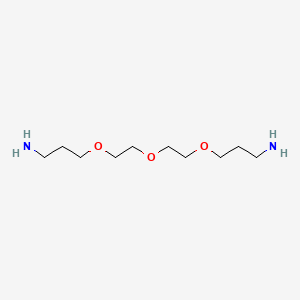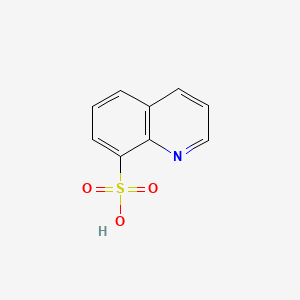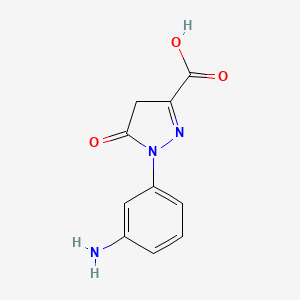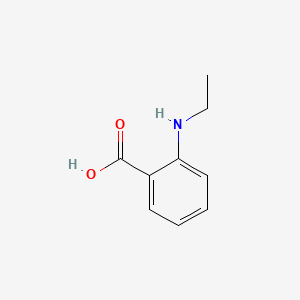
4,7,10-Trioxa-1,13-tridecanediamine
Übersicht
Beschreibung
Bis-NH2-C1-PEG3, auch bekannt als 3,3’-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamin, ist eine Verbindung, die zur Klasse der Polyethylenglykol (PEG)-Derivate gehört. Es handelt sich um einen PEG-basierten Linker, der häufig bei der Synthese von Proteolyse-Targeting-Chimären (PROTACs) verwendet wird. Die Verbindung zeichnet sich durch ihre zwei Aminogruppen und ihre flexible PEG-Kette aus, wodurch sie für verschiedene chemische und biologische Anwendungen geeignet ist .
Wissenschaftliche Forschungsanwendungen
Bis-NH2-C1-PEG3 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Linker bei der Synthese von PROTACs verwendet, die Moleküle sind, die entwickelt wurden, um bestimmte Proteine zu zielen und abzubauen.
Biologie: Wird für die Untersuchung von Protein-Protein-Interaktionen und die Entwicklung neuer Therapeutika eingesetzt.
Medizin: Wird in Medikamententransportsystemen verwendet, um die Löslichkeit und Stabilität von therapeutischen Verbindungen zu verbessern.
Industrie: Anwendung bei der Entwicklung neuer Materialien, einschließlich biologisch abbaubarer Polymere und funktionaler Beschichtungen .
Wirkmechanismus
Der Wirkmechanismus von Bis-NH2-C1-PEG3 beinhaltet hauptsächlich seine Rolle als Linker in PROTACs. PROTACs sind bifunktionale Moleküle, die aus zwei Liganden bestehen, die durch einen Linker verbunden sind. Ein Ligand bindet an das Zielprotein, während der andere an eine E3-Ubiquitin-Ligase bindet. Der PROTAC bringt das Zielprotein und die E3-Ligase in unmittelbare Nähe, was zur Ubiquitinierung und anschließenden Degradation des Zielproteins durch das Proteasom führt .
Wirkmechanismus
Target of Action
The primary target of 4,7,10-Trioxa-1,13-tridecanediamine is believed to be the enzyme cyclooxygenase-2 (COX-2) . COX-2 plays a crucial role in the production of pro-inflammatory mediators, including prostaglandins .
Mode of Action
The precise mechanism of action of this compound remains partially understood. It is believed to involve theinhibition of COX-2 . By inhibiting this enzyme, the compound can potentially reduce the production of pro-inflammatory mediators.
Biochemical Pathways
The inhibition of COX-2 affects the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play key roles in inflammation and pain. By inhibiting COX-2, this compound can potentially reduce inflammation and pain.
Pharmacokinetics
Its physical and chemical properties, such as its boiling point and density , may influence its bioavailability and pharmacokinetics.
Result of Action
The inhibition of COX-2 by this compound can lead to a decrease in the production of pro-inflammatory mediators. This can potentially result in reduced inflammation and pain .
Safety and Hazards
4,7,10-Trioxa-1,13-tridecanediamine is classified as a skin corrosive substance. It causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects. Safety measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and using personal protective equipment .
Biochemische Analyse
Biochemical Properties
4,7,10-Trioxa-1,13-tridecanediamine plays a significant role in biochemical reactions, particularly in enhancing the water solubility and luminescence of carbon dots . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a passivation ligand, which helps in stabilizing the surface of carbon nanodots, thereby improving their photoluminescent properties . The nature of these interactions involves the formation of stable complexes with the biomolecules, which enhances their functional properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can cause changes in the expression of certain genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with proteins and other biomolecules is crucial for its mechanism of action. These interactions can result in the modulation of enzyme activity, which in turn affects cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes . Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as tissue damage and inflammation .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical and cellular effects, as they determine the compound’s availability and activity within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The activity and function of this compound are dependent on its localization, as it needs to be in the right cellular environment to interact with its target biomolecules.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bis-NH2-C1-PEG3 beinhaltet typischerweise die Reaktion von Diethylenglykol mit 3-Chlorpropylamin unter basischen Bedingungen. Die Reaktion verläuft über einen nukleophilen Substitutionsmechanismus, bei dem das Chloratom durch die Aminogruppe ersetzt wird. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, und das Produkt wird durch Destillation oder Umkristallisation gereinigt .
Industrielle Produktionsmethoden
In industriellen Umgebungen folgt die Produktion von Bis-NH2-C1-PEG3 ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Durchflusssysteme, um eine effiziente Mischung und Reaktion zu gewährleisten. Das Produkt wird dann mit Techniken wie Säulenchromatographie oder Kristallisation gereinigt, um hohe Reinheitsgrade zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
Bis-NH2-C1-PEG3 durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Aminogruppen können an nukleophilen Substitutionsreaktionen mit Elektrophilen wie Alkylhalogeniden teilnehmen.
Kondensationsreaktionen: Die Verbindung kann mit Carbonsäuren oder deren Derivaten reagieren, um Amide oder Ester zu bilden.
Oxidations- und Reduktionsreaktionen: Die Aminogruppen können zu Nitroverbindungen oxidiert oder zu primären Aminen reduziert werden
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Natriumhydroxid oder Kaliumcarbonat als Basen, Alkylhalogenide als Elektrophile.
Kondensation: Carbonsäuren oder deren Derivate, Katalysatoren wie Dicyclohexylcarbodiimid (DCC).
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid
Hauptprodukte
Substitution: Alkylierte Derivate von Bis-NH2-C1-PEG3.
Kondensation: Amide oder Ester.
Oxidation: Nitroderivate.
Reduktion: Primäre Amine
Analyse Chemischer Reaktionen
Types of Reactions
Bis-NH2-C1-PEG3 undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Condensation Reactions: The compound can react with carboxylic acids or their derivatives to form amides or esters.
Oxidation and Reduction Reactions: The amino groups can be oxidized to form nitro compounds or reduced to form primary amines
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate as bases, alkyl halides as electrophiles.
Condensation: Carboxylic acids or their derivatives, catalysts such as dicyclohexylcarbodiimide (DCC).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Alkylated derivatives of Bis-NH2-C1-PEG3.
Condensation: Amides or esters.
Oxidation: Nitro derivatives.
Reduction: Primary amines
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Propylamin-PEG3-Propylamin
- Diethylenglykoldiaminopropylether
- 4,7,10-Trioxa-1,13-Tridecandiamin
Einzigartigkeit
Bis-NH2-C1-PEG3 ist aufgrund seiner spezifischen PEG-Kettenlänge und des Vorhandenseins von zwei Aminogruppen einzigartig, die Flexibilität und Reaktivität verleihen. Dies macht es besonders geeignet für die Verwendung bei der PROTAC-Synthese und anderen Anwendungen, bei denen ein flexibler und reaktiver Linker erforderlich ist .
Eigenschaften
IUPAC Name |
3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O3/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEZOHLWDIONSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCOCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044565 | |
| Record name | 3,3'-[Oxybis(ethane-2,1-diyloxy)]dipropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to pale yellow liquid; [NTP] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7,10-Trioxatridecane-1,13-diamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11604 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4246-51-9 | |
| Record name | 4,7,10-Trioxatridecane-1,13-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4246-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol bis(3-aminopropyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004246519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-[Oxybis(ethane-2,1-diyloxy)]dipropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-oxybis(ethyleneoxy)bis(propylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3`- oxybis(ethyleneoxy)bis(propylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL BIS(3-AMINOPROPYL) ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95W232H4RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TTDDA?
A1: TTDDA has the molecular formula C10H24N2O3 and a molecular weight of 220.31 g/mol.
Q2: What spectroscopic data is available for TTDDA?
A2: TTDDA's structure can be confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and FTIR. [, , , , , ]
Q3: How is TTDDA used in material science?
A3: TTDDA is employed in various material science applications:
- Polymer Synthesis: TTDDA acts as a diamine monomer in synthesizing polyureas, poly(ether-ester)s, poly(ether-ester-amide)s, and polyamides. [, , , , , , , ]
- Surface Modification: It modifies surfaces for enhanced cell adhesion and proliferation, particularly in applications like tissue engineering and cell-based assays. [, , , , ]
- Nanoparticle Synthesis: TTDDA serves as a surface passivation agent for carbon nanodots (CDs), enhancing their fluorescence and biocompatibility. [, , , , ]
Q4: How does TTDDA influence the properties of materials?
A4: TTDDA's incorporation can significantly influence material properties:
- Hydrophilicity: TTDDA increases the hydrophilicity of polymers due to its ether oxygen atoms. [, , ]
- Thermal Properties: It can alter glass transition temperature (Tg), melting temperature (Tm), and thermal stability of polymers. [, , ]
- Mechanical Properties: TTDDA's inclusion can impact the tensile strength, Young's modulus, and elongation at break of polymers. [, ]
Q5: Is TTDDA stable under various conditions?
A5: TTDDA demonstrates stability under a range of conditions:
- Thermal Stability: Polymers containing TTDDA exhibit good thermal stability, with initial decomposition temperatures often exceeding their melting points. []
- Hydrolytic Degradation: The degradation rate of TTDDA-containing polymers can be influenced by the presence of enzymes like Rhizopus delemar lipase. []
Q6: What are the biomedical applications of TTDDA?
A6: TTDDA finds applications in:
- Drug Delivery: TTDDA is utilized in creating microspheres for sustained protein delivery and as a linker in folate-targeted drug delivery systems. [, , , ]
- Bioimaging: TTDDA-passivated carbon nanodots (CDs) demonstrate potential as bioimaging agents due to their fluorescence and biocompatibility. [, , , , ]
- Tissue Engineering: TTDDA enhances cell adhesion and proliferation on biomaterials used for tissue engineering applications, including vascular grafts. [, ]
Q7: How does TTDDA interact with biological systems?
A7:
- Cell Adhesion: TTDDA can enhance cell adhesion by modifying the surface properties of materials, making them more favorable for cell attachment and growth. [, , ]
- Biocompatibility: TTDDA generally exhibits good biocompatibility, as demonstrated by its use in bioimaging and drug delivery applications. [, , , ]
- Biodegradability: TTDDA-containing polymers can be designed to be biodegradable, a desirable property for biomedical applications. [, ]
Q8: Does TTDDA have any known toxicity?
A8: While TTDDA is generally considered biocompatible, further research is needed to fully evaluate its potential toxicity, particularly in the context of long-term exposure.
Q9: What are the environmental impacts of TTDDA?
A9: Limited information is available on the environmental impact and degradation pathways of TTDDA. Further research is necessary to assess its ecotoxicological effects and develop appropriate waste management strategies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)







![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)



